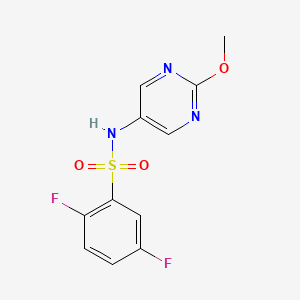

2,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide, also known as DMS, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase IX and XII, which are enzymes involved in the regulation of pH in cancer cells.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The development of benzenesulfonamide derivatives has been a significant area of research due to their potential therapeutic applications. For example, studies have shown that certain benzenesulfonamide compounds exhibit antiproliferative activity against a range of tumor cell lines, highlighting their potential as anticancer agents (Motavallizadeh et al., 2014). Furthermore, benzenesulfonamide derivatives have been investigated for their cyclooxygenase-2 inhibitory properties, offering a pathway to develop new anti-inflammatory drugs (Pal et al., 2003).

Photochemistry and Photodynamic Therapy

Benzenesulfonamide derivatives, particularly those incorporating zinc phthalocyanine, have been explored for their photophysical and photochemical properties, making them suitable candidates for photodynamic therapy (PDT) in cancer treatment. These compounds exhibit high singlet oxygen quantum yield and good fluorescence properties, essential characteristics for effective Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Chemistry

In synthetic chemistry, benzenesulfonamide derivatives are utilized in various transformations. For instance, they have been employed in the synthesis of glycosyl triflates from thioglycosides, demonstrating the versatility of benzenesulfonamide derivatives in facilitating complex glycosylation reactions (Crich & Smith, 2001). Additionally, these compounds have been used as intermediates in the preparation of herbicidal sulfonylureas, highlighting their importance in developing agricultural chemicals (Hamprecht, Mayer, Westphalen, & Walter, 1999).

Mecanismo De Acción

Target of Action

Sulfonamide drugs, a class to which this compound belongs, are known to hinder cell division, making them bacteriostatic .

Mode of Action

It’s suggested that the negative charges gathered around the o4 and o5 atoms in the sulfonamide group could be a possible nucleophilic attack site .

Propiedades

IUPAC Name |

2,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2N3O3S/c1-19-11-14-5-8(6-15-11)16-20(17,18)10-4-7(12)2-3-9(10)13/h2-6,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKCNDVSVMBTJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NS(=O)(=O)C2=C(C=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-5-((4-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2608298.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2608307.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2608308.png)

![N~4~-(4-ethoxyphenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2608309.png)

![N-([2,4'-bipyridin]-4-ylmethyl)pivalamide](/img/structure/B2608316.png)

![methyl [3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetate](/img/structure/B2608321.png)